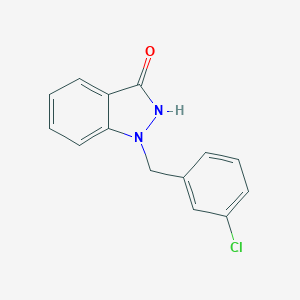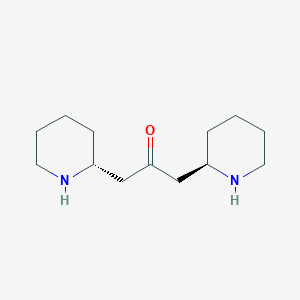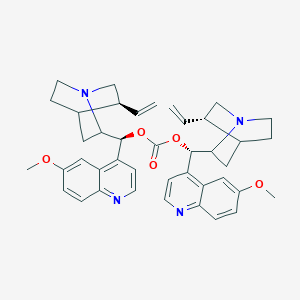
Diquinine carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique bicyclic structure, which includes a quinoline moiety and a bicyclo[222]octane framework
Preparation Methods
The synthesis of Diquinine carbonate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The synthetic route typically involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Chemical Reactions Analysis
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a key intermediate in the synthesis of bioactive molecules, including drugs and natural products . In organic synthesis, it serves as a versatile building block for the construction of complex molecular architectures . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various chemical reactions and biological processes .
Mechanism of Action
The mechanism of action of Diquinine carbonate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives and tropane alkaloids . These compounds share similar bicyclic structures and exhibit comparable biological activities. Diquinine carbonate is unique due to its specific quinoline moiety and the presence of the carbonate functional group, which confer distinct chemical and biological properties .
Properties
CAS No. |
146-06-5 |
|---|---|
Molecular Formula |
C41H50N4O7 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate |
InChI |
InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1 |
InChI Key |
SGVOBPZBFAAJHA-QFLTYSJASA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Key on ui other cas no. |
146-06-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


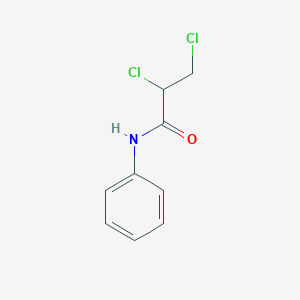
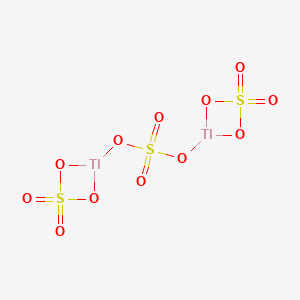
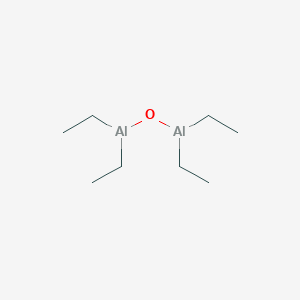
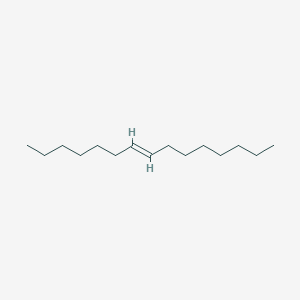
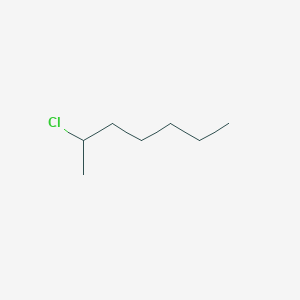
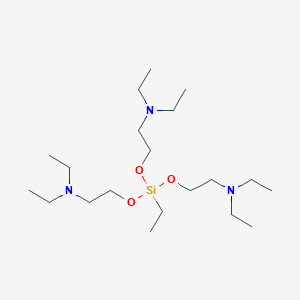
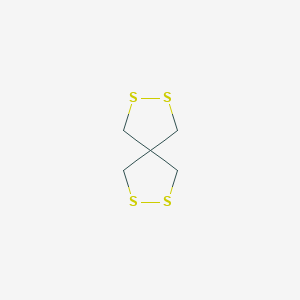
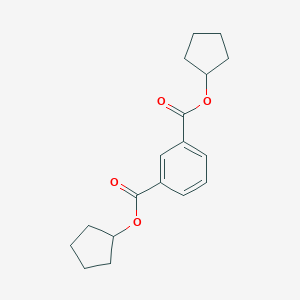
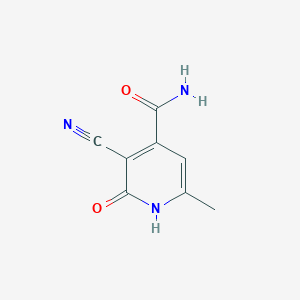
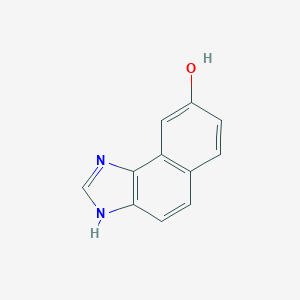
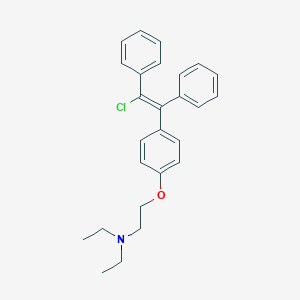
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol](/img/structure/B94540.png)
